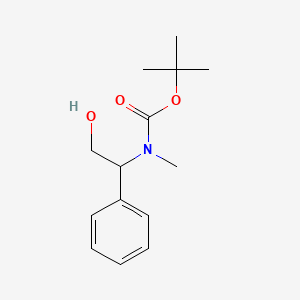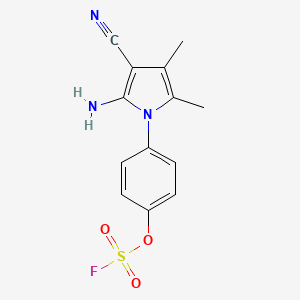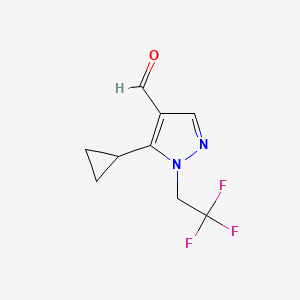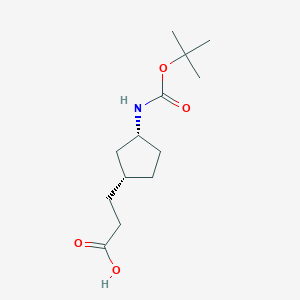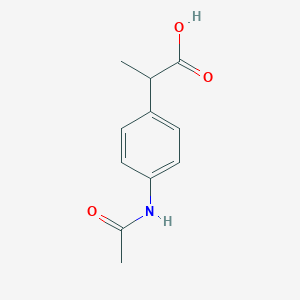
2-(4-Acetamidophenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Acetamidophenyl)propanoic acid is an organic compound with the molecular formula C11H13NO3 It is a derivative of propanoic acid and features an acetamido group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Acetamidophenyl)propanoic acid typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of ethyl 2-chloropropionate with anhydrous aluminum chloride as a catalyst, followed by hydrolysis to yield the desired product . The reaction conditions are relatively mild, not requiring high temperatures or pressures, making it an efficient and cost-effective method.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of anhydrous aluminum chloride as a catalyst is common due to its effectiveness and low cost. The process is designed to maximize yield while minimizing energy consumption and waste production, aligning with green chemistry principles .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Acetamidophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl ring or the acetamido group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(4-Acetamidophenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of various chemicals and materials, contributing to advancements in industrial processes
Mecanismo De Acción
The mechanism of action of 2-(4-Acetamidophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the phenyl ring can participate in π-π interactions, further modulating the compound’s effects. These interactions can lead to various biological outcomes, such as inhibition of enzymes or modulation of receptor activity .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Isobutylphenyl)propanoic acid (Ibuprofen): A well-known non-steroidal anti-inflammatory drug (NSAID) with similar structural features.
2-(4-Biphenyl)propanoic acid: Another compound with a similar backbone but different substituents, leading to distinct properties.
Uniqueness
2-(4-Acetamidophenyl)propanoic acid is unique due to its specific acetamido group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds, such as ibuprofen, which has an isobutyl group instead .
Propiedades
Fórmula molecular |
C11H13NO3 |
|---|---|
Peso molecular |
207.23 g/mol |
Nombre IUPAC |
2-(4-acetamidophenyl)propanoic acid |
InChI |
InChI=1S/C11H13NO3/c1-7(11(14)15)9-3-5-10(6-4-9)12-8(2)13/h3-7H,1-2H3,(H,12,13)(H,14,15) |
Clave InChI |
QIMLDDVXSIWEKG-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=C(C=C1)NC(=O)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



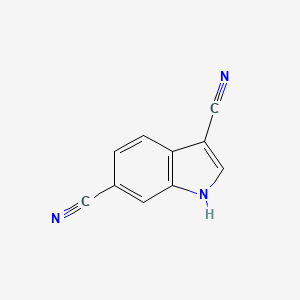

![(2R)-2-amino-2-{bicyclo[4.1.0]hept-3-en-3-yl}acetic acid hydrochloride](/img/structure/B13552001.png)
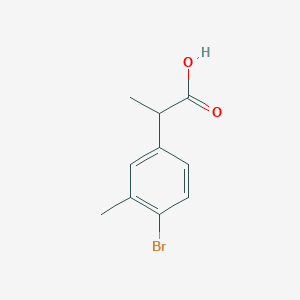
![Tert-butyl2-oxo-6-oxa-9-azaspiro[3.6]decane-9-carboxylate](/img/structure/B13552014.png)

